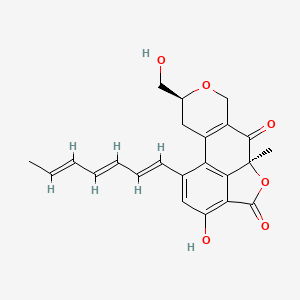
Acetosellin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetosellin, also known as this compound, is a useful research compound. Its molecular formula is C23H22O6 and its molecular weight is 394.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Acetosellin has shown significant potential in medicinal chemistry, particularly due to its cytotoxic and anti-tumor properties. Research indicates that this compound and its derivatives can inhibit cell migration and activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in cancer progression.
Case Study: Cytotoxicity Against Cancer Cells
- Source : Coniella fragariae
- Findings : this compound derivatives exhibited strong cytotoxic effects against various cancer cell lines, with coniellin A showing an IC50 value of 4.4 μM against the triple-negative breast cancer cell line MDA-MB-231. At doses of 5 μM and 10 μM, it inhibited tumor cell migration by 60% and 98%, respectively .
| Compound | Cell Line | IC50 Value (μM) | Effect on Migration (%) |
|---|---|---|---|
| Coniellin A | MDA-MB-231 | 4.4 | 60% at 5 μM |
| 98% at 10 μM |
Agricultural Applications
This compound has demonstrated phytotoxic properties, making it a candidate for developing bioherbicides. Its ability to inhibit the growth of certain plant species suggests its potential use in agricultural pest management.
Case Study: Phytotoxicity Assessment
- Source : Cercosporella acetosella
- Findings : this compound inhibited root growth in Lepidium sativum and Zea mays at concentrations of 640 μM. This suggests that this compound could be effective in controlling weed growth in agricultural settings .
| Plant Species | Concentration (μM) | Inhibition Observed |
|---|---|---|
| Lepidium sativum | 640 | Significant |
| Zea mays | 640 | Significant |
Biosynthetic Studies
The biosynthesis of this compound involves complex polyketide pathways, which are important for understanding how such compounds are produced naturally. Studies have utilized isotopic labeling to elucidate the biosynthetic mechanisms behind this compound production.
Case Study: Biosynthetic Pathway Elucidation
Propiedades
Fórmula molecular |
C23H22O6 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
(4S,9S)-15-[(1E,3E,5E)-hepta-1,3,5-trienyl]-13-hydroxy-4-(hydroxymethyl)-9-methyl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2(7),12,14-tetraene-8,11-dione |
InChI |
InChI=1S/C23H22O6/c1-3-4-5-6-7-8-13-9-17(25)19-20-18(13)15-10-14(11-24)28-12-16(15)21(26)23(20,2)29-22(19)27/h3-9,14,24-25H,10-12H2,1-2H3/b4-3+,6-5+,8-7+/t14-,23-/m0/s1 |
Clave InChI |
ORBXWZSWCVYENA-FKWVPTGZSA-N |
SMILES isomérico |
C/C=C/C=C/C=C/C1=CC(=C2C3=C1C4=C(CO[C@@H](C4)CO)C(=O)[C@]3(OC2=O)C)O |
SMILES canónico |
CC=CC=CC=CC1=CC(=C2C3=C1C4=C(COC(C4)CO)C(=O)C3(OC2=O)C)O |
Sinónimos |
acetosellin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















